Standard Enthalpy of Formation: 1,3,5-Trimethyladamantane vs. 1,3-Dimethyladamantane and 1,3,5,7-Tetramethyladamantane
Combustion calorimetry reveals that 1,3,5-trimethyladamantane possesses a standard enthalpy of formation ΔHf°(g) of 60.9 ± 1.0 kcal·mol⁻¹, which is 8.6 kcal·mol⁻¹ higher than 1,3-dimethyladamantane (52.3 ± 0.7 kcal·mol⁻¹) and 9.6 kcal·mol⁻¹ lower than 1,3,5,7-tetramethyladamantane (70.5 ± 0.9 kcal·mol⁻¹) [1]. The incremental increase in ΔHf°(g) per additional methyl group is not linear: the step from 1,3-DMA to 1,3,5-TMA adds 8.6 kcal·mol⁻¹, whereas the subsequent step from 1,3,5-TMA to 1,3,5,7-TeMA adds 9.6 kcal·mol⁻¹. This non-additive thermochemical behavior reflects the unique steric and electronic environment of the 1,3,5-trisubstituted adamantane cage and has direct implications for its utility as a component in high-energy-density fuel formulations where volumetric heat of combustion must be precisely engineered [1].
| Evidence Dimension | Standard Enthalpy of Formation in Gas Phase, ΔHf°(g) |
|---|---|
| Target Compound Data | 60.9 ± 1.0 kcal·mol⁻¹ |
| Comparator Or Baseline | 1,3-Dimethyladamantane: 52.3 ± 0.7 kcal·mol⁻¹; 1,3,5,7-Tetramethyladamantane: 70.5 ± 0.9 kcal·mol⁻¹ |
| Quantified Difference | +8.6 kcal·mol⁻¹ relative to 1,3-DMA; −9.6 kcal·mol⁻¹ relative to 1,3,5,7-TeMA |
| Conditions | Static combustion bomb calorimetry; vapor pressure measurements via Bourdon gauge for sublimation enthalpy determination |
Why This Matters
The 8.6 kcal·mol⁻¹ thermochemical differentiation from 1,3-DMA establishes 1,3,5-TMA as a distinct energetic intermediate, enabling predictable fuel blend formulation and eliminating the need for empirical re-optimization when substituting among methyladamantanes.
- [1] Steele, W. V., & Watt, I. (1977). The standard enthalpies of formation of adamantanoid compounds 4. Methyladamantanes. The Journal of Chemical Thermodynamics, 9(9), 843–849. View Source
